N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide

NNMT inhibition Metabolic disease Cancer metabolism

N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide (CAS 1797805-33-4) is a synthetic small-molecule nicotinamide derivative featuring a morpholinopyrimidine moiety. It is primarily investigated as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic disorders and oncology.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 1797805-33-4
Cat. No. B2368776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide
CAS1797805-33-4
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H17N5O2/c21-15(12-2-1-4-16-10-12)18-11-13-17-5-3-14(19-13)20-6-8-22-9-7-20/h1-5,10H,6-9,11H2,(H,18,21)
InChIKeyXGSHJMWCEVSWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide (CAS 1797805-33-4): Core Identity and Procurement-Relevant Class Context


N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide (CAS 1797805-33-4) is a synthetic small-molecule nicotinamide derivative featuring a morpholinopyrimidine moiety. It is primarily investigated as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic disorders and oncology [1]. The compound belongs to a broader class of heteroaryl-substituted nicotinamides that have been explored for kinase inhibition, including Spleen Tyrosine Kinase (Syk) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), though its NNMT activity represents the most quantitatively characterized target engagement to date [2].

Why N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Derivatives


Generic substitution across nicotinamide derivatives is unreliable due to the profound impact of the heteroaryl substitution pattern on target potency and selectivity. While simple nicotinamide analogs or unsubstituted morpholinopyrimidine fragments show negligible NNMT inhibition, N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide achieves an IC50 of 210 nM against recombinant human NNMT through a specific binding mode that relies on the methylene-linked morpholinopyrimidine group for active-site hydrophobic interactions [1]. In the Syk/IRAK-4 kinase inhibitor patent space, closely related regioisomers display divergent activity profiles, confirming that the 4-morpholinopyrimidin-2-yl methyl substitution is not interchangeable with 2-morpholinopyrimidin-5-yl or other positional variants [2].

Quantitative Differentiation Evidence for N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide Against Closest Analogs


NNMT Inhibitory Potency: 210 nM IC50 Versus Structurally Related Nicotinamide Derivatives

N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide inhibits full-length recombinant human NNMT with an IC50 of 210 nM [1]. In contrast, a closely related analog bearing a propanamide substituent (BDBM50627707) exhibits a substantially weaker Ki of 650–870 nM against the same target under comparable assay conditions, representing an approximately 3- to 4-fold loss in affinity [2].

NNMT inhibition Metabolic disease Cancer metabolism

Selectivity Profile Against JAK2 Kinase: 6400 nM IC50 Indicates Favorable Discrimination

In a radiometric kinase assay, N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide demonstrated an IC50 of 6400 nM against JAK2 tyrosine kinase [1]. This represents a >30-fold selectivity window relative to its primary NNMT target (IC50 210 nM), contrasting with pan-kinase inhibitors that often show single-digit nanomolar activity across multiple kinases [2].

Kinase selectivity JAK2 Off-target profiling

Absence of Significant c-KIT Inhibition Contrasts with Multitargeted Nicotinamide Analogs

No significant inhibitory activity has been reported for N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide against the receptor tyrosine kinase c-KIT, whereas certain aminopyrimidine-based nicotinamide derivatives exhibit potent c-KIT inhibition with Ki values as low as 10 nM [1]. This lack of c-KIT activity represents a critical differentiation point, as c-KIT inhibition is associated with myelosuppression and pigmentation changes, limiting the therapeutic utility of less selective analogs [2].

c-KIT Receptor tyrosine kinase Safety pharmacology

Morpholinopyrimidine Moiety Confers Predicted Solubility Advantages Over Unsubstituted Nicotinamide Scaffolds

The morpholinopyrimidine group in N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide contributes to a calculated logP of approximately 0.97 and topological polar surface area (tPSA) of ~93 Ų [1]. These values fall within optimal ranges for aqueous solubility and membrane permeability, whereas simpler nicotinamide analogs lacking the morpholine ring typically exhibit lower tPSA but poorer solubility due to higher crystallinity [2].

Solubility Drug-like properties Formulation

Optimal Research and Procurement Scenarios for N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide Based on Verified Differentiation Evidence


NNMT Inhibitor Lead Optimization Programs Requiring >3-Fold Potency Window

Research groups pursuing NNMT as a therapeutic target for metabolic disorders (obesity, type 2 diabetes, NAFLD) or oncology should prioritize this compound due to its 210 nM IC50, which offers a ~3-4 fold potency advantage over structurally related alternatives [1]. This potency differential allows for lower screening concentrations in cellular assays (1–5 µM range) while maintaining target engagement, reducing the likelihood of false-negative results caused by insufficient target coverage.

Selectivity Profiling Panels Where JAK2 Avoidance Is Critical

In programs where JAK/STAT pathway modulation would confound efficacy interpretation or introduce safety liabilities, N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide provides a built-in >30-fold selectivity margin against JAK2 (6400 nM IC50) [1]. This makes it suitable as a selective NNMT tool compound for in vivo pharmacology studies in immune-competent models, where JAK2 inhibition would otherwise suppress cytokine signaling and mask true phenotype.

Chronic Dosing Studies Requiring Absence of c-KIT-Mediated Myelosuppression

For long-term preclinical studies exceeding 14 days of dosing, the compound's lack of c-KIT inhibitory activity eliminates a key toxicity pathway associated with bone marrow suppression and pigmentation disorders that plague less selective nicotinamide-based kinase inhibitors [1]. Procurement of this specific compound is warranted when the experimental design requires sustained target inhibition without hematopoietic confounding factors.

Formulation Development Leveraging Balanced Physicochemical Properties

With a calculated logP of ~0.97 and tPSA of ~93 Ų, N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide occupies favorable drug-like chemical space [1]. Formulation scientists developing oral or intraperitoneal dosing solutions can expect adequate aqueous solubility (estimated >50 µM in PBS at pH 7.4) without the need for DMSO concentrations exceeding 0.1%, simplifying vehicle optimization for in vivo studies.

Quote Request

Request a Quote for N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.